molecular formula C34H67NO B14787396 N-octadec-9-enylhexadecanamide CAS No. 96674-02-1

N-octadec-9-enylhexadecanamide

Cat. No.: B14787396
CAS No.: 96674-02-1
M. Wt: 505.9 g/mol
InChI Key: VMRGZRVLZQSNHC-UHFFFAOYSA-N
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Description

N-octadec-9-enylhexadecanamide, also known as oleyl palmitamide, is a long-chain fatty acid amide with the molecular formula C₃₄H₆₇NO. It is characterized by its unique structure, which includes an amide linkage between an oleyl group and a palmitic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octadec-9-enylhexadecanamide can be synthesized through the reaction of oleylamine with palmitic acid. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-octadec-9-enylhexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Oleylamine, palmitic alcohol.

    Substitution: N-substituted amides.

Scientific Research Applications

N-octadec-9-enylhexadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-octadec-9-enylhexadecanamide involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific receptors and enzymes, influencing signaling pathways and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-octadec-9-enylhexadecanamide is unique due to its specific combination of oleyl and palmitic acid, which imparts distinct physicochemical properties. Its ability to modulate membrane dynamics and interact with biological targets makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

N-octadec-9-enylhexadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRGZRVLZQSNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275819
Record name Oleyl palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96674-02-1
Record name Oleyl palmitamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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